Unii-U53W84M9FK
Description
UNII-U53W84M9FK is a unique identifier assigned under the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. National Center for Advancing Translational Sciences (NCATS) . This system provides standardized descriptors for substances relevant to medicine and translational research, ensuring unambiguous identification across regulatory and scientific domains.
Key characteristics of UNIIs include:
- Regulatory compliance: Adherence to FDA and international standards for substance identification.
- Manual curation: Ensures accuracy and consistency in chemical, biological, and macromolecular descriptions .
- Cross-referencing: Links to other databases (e.g., PubChem, CAS) for enhanced interoperability.
Properties
CAS No. |
1445908-49-5 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpentan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3 |
InChI Key |
MSYYSRJQHJQEQA-UHFFFAOYSA-N |
SMILES |
CCCC(C(C1=CC=CC=C1)O)N2CCCC2 |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)N2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Similarities
- Functional Groups : Compound A features a pyridine-methoxyphenyl scaffold, while Compound B contains a dichlorinated pyrazolo-triazine core. This compound may share heterocyclic components common in bioactive molecules .
- Stereochemistry: None reported for Compound A or B, but chiral centers in this compound would require detailed NMR characterization .
Functional Differences
- Bioavailability : Compound A’s high water solubility contrasts with Compound B’s lower Log S value, suggesting divergent pharmacokinetic profiles .
Research Implications and Limitations
- Data Gaps : The absence of specific data on this compound limits direct comparisons. Future studies should prioritize publishing full spectroscopic data (1H/13C NMR, HRMS) and synthesis protocols .
- Regulatory Harmonization : Cross-referencing UNIIs with CAS numbers and IUPAC names would enhance database interoperability .
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